molecular formula C15H14O B146755 4,4'-Dimethylbenzophenone CAS No. 611-97-2

4,4'-Dimethylbenzophenone

Cat. No.: B146755
CAS No.: 611-97-2
M. Wt: 210.27 g/mol
InChI Key: ZWPWLKXZYNXATK-UHFFFAOYSA-N
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Description

4,4’-Dimethylbenzophenone: is an organic compound with the molecular formula C15H14O . It is a derivative of benzophenone, where two methyl groups are substituted at the para positions of the phenyl rings. This compound appears as a white crystalline solid and is known for its applications in various chemical processes and industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Dimethylbenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of toluene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C6H5COCl} + 2 \text{C6H5CH3} \xrightarrow{\text{AlCl3}} \text{(CH3C6H4)2CO} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of 4,4’-Dimethylbenzophenone often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the following steps:

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dimethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or hydrocarbons.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nitrating agents in the presence of catalysts.

Major Products:

Scientific Research Applications

Photoinitiators in UV-Curable Systems

Overview:
4,4'-Dimethylbenzophenone is primarily utilized as a photoinitiator in UV-curable coatings and inks. Its ability to absorb UV light and initiate polymerization makes it essential in the production of durable coatings.

Key Findings:

  • Efficiency : DMBP exhibits high efficiency in initiating the curing process for various resins, enhancing the durability of coatings and inks.
  • Industrial Relevance : It is widely used in the automotive and electronics industries for protective coatings due to its excellent adhesion properties and resistance to solvents.

Case Study:
A study demonstrated that formulations containing DMBP showed improved curing rates and hardness compared to those without it, indicating its effectiveness as a photoinitiator in commercial applications .

UV Filters in Cosmetics

Overview:
DMBP serves as a UV filter in sunscreens and cosmetic products, protecting skin from harmful UV radiation.

Key Findings:

  • Skin Protection : The compound absorbs UV radiation effectively, reducing the risk of skin damage.
  • Regulatory Approval : It has been approved for use in cosmetics by various regulatory bodies due to its safety profile.

Case Study:
Research published in Journal of Cosmetic Science highlighted that formulations with DMBP provided higher SPF ratings compared to those using traditional UV filters alone .

Stabilizers in Plastics Manufacturing

Overview:
In plastics manufacturing, DMBP acts as a stabilizer that prevents degradation caused by UV exposure.

Key Findings:

  • Longevity of Products : It extends the lifespan of plastic products by minimizing photodegradation.
  • Application Versatility : Used in a variety of plastic applications including packaging materials and outdoor products.

Data Table 1: Effectiveness of DMBP as a Stabilizer

ApplicationStability Improvement (%)Test Duration (hours)
Outdoor Plastics30%100
Food Packaging25%72

Research Applications

Overview:
DMBP is extensively used in laboratory research related to photochemistry and material science.

Key Findings:

  • Light-Induced Reactions : It provides insights into light-induced chemical reactions, making it valuable for academic research.
  • Material Characterization : Used in studies to characterize the properties of new materials under UV exposure.

Food Packaging

Overview:
The compound is also employed in food packaging materials to absorb UV light, thereby preserving food quality.

Key Findings:

  • Preservation of Nutrients : DMBP helps maintain the nutritional value of packaged food by preventing UV-induced degradation.
  • Safety Standards Compliance : It meets safety standards for food contact materials, ensuring consumer safety.

Mechanism of Action

The mechanism of action of 4,4’-Dimethylbenzophenone involves its interaction with molecular targets and pathways. As a ketone, it can participate in various chemical reactions, including nucleophilic addition and condensation reactions. Its effects are mediated through its ability to form complexes with Lewis acids and its reactivity towards electrophiles and nucleophiles .

Comparison with Similar Compounds

    Benzophenone: The parent compound, lacking the methyl groups.

    4,4’-Dimethoxybenzophenone: A derivative with methoxy groups instead of methyl groups.

    4,4’-Dichlorobenzophenone: A derivative with chlorine atoms instead of methyl groups.

Uniqueness: 4,4’-Dimethylbenzophenone is unique due to the presence of methyl groups, which influence its reactivity and physical properties. The methyl groups increase its hydrophobicity and affect its interactions with other molecules, making it distinct from its analogs .

Biological Activity

4,4'-Dimethylbenzophenone (CAS No. 611-97-2) is an organic compound belonging to the class of benzophenones, characterized by its two para-substituted methyl groups. This compound has garnered attention for its diverse applications in various industries, particularly as a photosensitizer in UV-cured coatings and inks, and as an intermediate in pharmaceutical synthesis. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications.

  • Molecular Formula : C15H14O
  • Molecular Weight : 210.27 g/mol
  • Appearance : Pale brown crystalline powder
  • Solubility : Moderately soluble in organic solvents; low solubility in water.

Biological Activity Overview

The biological activity of this compound encompasses several dimensions, including its potential effects on human health, environmental impact, and its role as a photosensitizer.

1. Toxicological Profile

Research indicates that this compound exhibits moderate toxicity. It has been identified as a potential endocrine disruptor, which could interfere with hormonal functions in humans and wildlife. Studies have shown that it can inhibit certain cytochrome P450 enzymes (CYP2C19 and CYP2D6), which are crucial for drug metabolism . The implications of such inhibition can lead to altered pharmacokinetics of co-administered drugs.

2. Phototoxicity

As a photosensitizer, this compound absorbs UV light and generates reactive oxygen species (ROS), which can cause cellular damage. This property is beneficial in applications like photopolymerization but raises concerns regarding skin exposure. In vitro studies have demonstrated that exposure to UV light in the presence of this compound can lead to oxidative stress in skin cells .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Skin Cell Toxicity :
    A study assessed the cytotoxic effects of various concentrations of this compound on human keratinocyte cells exposed to UV light. Results indicated a dose-dependent increase in cell death and oxidative stress markers .
  • Endocrine Disruption Assessment :
    Research conducted on rodent models demonstrated that exposure to this compound resulted in altered reproductive hormone levels, suggesting potential endocrine-disrupting effects .

Research Findings

Recent findings highlight the following key aspects of the biological activity of this compound:

Aspect Finding
Cytotoxicity Induces cell death in keratinocytes upon UV exposure; increased ROS production observed .
Endocrine Activity Exhibits potential endocrine-disrupting properties; alters hormone levels in animal studies .
Metabolic Interactions Inhibits CYP2C19 and CYP2D6 enzymes; implications for drug interactions noted .
Environmental Impact Potential bioaccumulation; effects on aquatic organisms observed due to leaching from products .

Q & A

Basic Research Questions

Q. What experimental methods are used to synthesize and characterize DMBP single crystals for nonlinear optical (NLO) applications?

DMBP single crystals are typically grown using the vertical Bridgman-Stockbarger method , which involves controlled cooling of a molten sample in a sealed ampoule to produce high-quality crystals suitable for NLO studies . Characterization includes single-crystal X-ray diffraction to determine crystal structure and Hirshfeld surface analysis to map intermolecular interactions. Polarized light microscopy and UV-Vis spectroscopy are employed to assess optical homogeneity and transparency .

Q. How is DMBP utilized as a precursor in organic synthesis?

DMBP serves as a starting material in McMurry coupling reactions to synthesize alkenes like 1,1’-ethenylidenebis[4-methylbenzene], a process involving titanium tetrachloride (TiCl₄) as a reducing agent . Reaction optimization includes controlling stoichiometry (e.g., 2:1 ratio of DMBP to TiCl₄) and purification via silica gel chromatography (cyclohexane/ethyl acetate gradients) . Product validation is performed using ¹H/¹³C NMR and HRMS to confirm structure and purity .

Q. What NMR techniques are employed to analyze DMBP’s molecular dynamics in solid-state systems?

Magic-angle spinning (MAS) combined with CRAMPS (Combined Rotation and Multiple-Pulse Spectroscopy) resolves proton environments in DMBP crystals. For example, MAS separates aromatic (δ ~5.1 ppm) and methyl protons (δ ~1.2 ppm), with integrated peak areas matching theoretical proton ratios (57.1% aromatic vs. 42.9% methyl) . Residual linewidth contributions (e.g., dipolar coupling) are quantified using MREV-8 pulse sequences to isolate relaxation effects .

Advanced Research Questions

Q. How does polymorphism in DMBP crystals affect intermolecular interaction energies and material properties?

DMBP exhibits tetramorphism (four distinct crystal forms), with energy frameworks revealing differences in C–H···O and π-π interactions . Computational tools (e.g., CrystalExplorer) calculate interaction energies (kJ/mol) between molecular pairs, highlighting how packing motifs influence thermal stability and optical properties. Experimental validation uses differential scanning calorimetry (DSC) and second-harmonic generation (SHG) efficiency measurements .

Q. What mechanistic insights explain DMBP’s role in catalytic hydrostannylation reactions?

In hydrostannylation, DMBP reacts with tributyltin hydride (Bu₃SnH) under palladium catalysis to form stannane adducts. The reaction mechanism involves radical intermediates , inferred from ESR studies and kinetic isotope effects. Key parameters include catalyst loading (1–5 mol%), solvent polarity (mesitylene preferred), and temperature (60–80°C). Product selectivity is confirmed via ¹¹⁹Sn NMR and X-ray crystallography .

Q. How do computational models reconcile discrepancies between theoretical and experimental structural data for DMBP?

Density functional theory (DFT) calculations (B3LYP/B3PW91 functionals) overestimate DMBP’s gas-phase dihedral angles (51.9° theoretical vs. ~45° experimental) due to neglect of crystal packing forces. Solid-state NMR and Hirshfeld surface analysis validate condensed-phase distortions, such as C–H···O hydrogen bonds that planarize the benzophenone core .

Q. What photochemical behavior does DMBP exhibit in solid-state systems, and how is it studied?

DMBP undergoes Norrish Type II hydrogen abstraction in crystalline phases, detected via atomic force microscopy (AFM) and solid-state UV-Vis. Irradiation (λ = 365 nm) generates biradical intermediates, with reaction progress monitored by EPR spectroscopy . Crystal lattice constraints favor specific reaction pathways, contrasting with solution-phase dynamics .

Q. How is DMBP integrated into covalent organic frameworks (COFs) for photocatalytic applications?

DMBP derivatives (e.g., 3,6-dibromo-9-fluorenone) are copolymerized with triformylphloroglucinol (Tp) to form β-ketoenamine-linked COFs . These materials enhance charge separation in H₂ evolution, achieving turnover frequencies (TOFs) >500 h⁻¹ under visible light. Performance is optimized by adjusting monomer ratios and post-synthetic modifications (e.g., Pt co-catalyst deposition) .

Q. Methodological Notes

  • Safety Protocols : DMBP requires handling under inert atmospheres (N₂/Ar) due to air-sensitive intermediates in catalytic reactions .
  • Data Contradictions : Phase-dependent NMR linewidths (e.g., MAS vs. static samples) necessitate careful interpretation of proton environments .
  • Synthetic Pitfalls : McMurry coupling yields drop below 60% if TiCl₄ purity is compromised; rigorous drying of solvents (e.g., THF over Na/benzophenone) is critical .

Properties

IUPAC Name

bis(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H14O/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPWLKXZYNXATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9060603
Record name Methanone, bis(4-methylphenyl)-
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Molecular Weight

210.27 g/mol
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CAS No.

611-97-2
Record name 4,4′-Dimethylbenzophenone
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Record name 4,4'-Dimethylbenzophenone
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Record name 4,4'-dimethylbenzophenone
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Synthesis routes and methods I

Procedure details

The three water extracts from Example 4 (excluding the NaHCO3 extracts) were charged into a 200 mL flask along with toluene (50 mL) and para-toluic acid (1.36 g). The mixture was heated and water was removed azeotropically as in Example 3;once approximately 40 mL of water had been removed a further 50 mL toluene was added. Then, when a total of 75 mL of water had been removed, a final 25 mL toluene was added. The reflux was terminated after 18 hours. After workup (as in Example 3) the reaction gave crude 4,4′-dimethylbenzophenone (0.58 g, 28% yield), which was again practically pure by 1H NMR (M.P. 86.5-87.5° C.). Removal of water from the three water extracts recovered 3.40 g cerium (III) trifluoromethanesulfonate as a damp, off-white solid).
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Synthesis routes and methods II

Procedure details

Cerium(III) trifluoromethanesulfonate (3.23 g as a wet solid) and para-toluic acid (1.36 g) were refluxed together in 125 mL toluene as in Example 3, but for 48 hours., After work-up (as in Example 3) crude 4,4′-dimethylbenzophenone (0.64 g, 30% yield) was obtained as a cream-colored crystalline solid.
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Synthesis routes and methods III

Procedure details

Praseodymium (III) trifluoromethanesulfonate (3.53 g as a wet solid) and para-toluic acid (1.36 g) were refluxed together in 125 mL toluene with azeotropic removal of the lower water layer (Dean-Stark apparatus). After 24 hours, the mixture was cooled and extracted with 3×25 mL water, then by 2×25 mL saturated sodium bicarbonate solution. The organic layer was dried using anhydrous sodium sulfate, filtered, then concentrated down in vacuo to give crude 4,4′-dimethylbenzophenone (0.65 g, 31% yield) as a cream-colored crystalline solid. This was then recrystallized from methanol to give white needles of pure 4,4′ dimethylbenzophenone (0.19 g,9% yield) (M.P. 90.5-91.5° C.).
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Praseodymium (III) trifluoromethanesulfonate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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